![molecular formula C19H26O8 B12613445 Ethyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate CAS No. 918402-91-2](/img/structure/B12613445.png)
Ethyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate is an organic compound that features two tert-butoxycarbonyl (BOC) protecting groups attached to a benzoate ester. This compound is primarily used in organic synthesis, particularly in the protection of functional groups during multi-step synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate typically involves the esterification of 2,5-dihydroxybenzoic acid with ethyl alcohol in the presence of an acid catalyst. The resulting ethyl 2,5-dihydroxybenzoate is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) to introduce the tert-butoxycarbonyl groups .
Industrial Production Methods
Industrial production methods for this compound often employ flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxycarbonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and various nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate has several applications in scientific research:
Chemistry: It is used as a protecting group in organic synthesis to temporarily mask reactive functional groups.
Biology: The compound can be employed in the synthesis of biologically active molecules, such as peptides and nucleotides.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate involves the protection of hydroxyl groups through the formation of tert-butoxycarbonyl esters. This protection prevents unwanted side reactions during subsequent synthetic steps. The tert-butoxycarbonyl groups can be selectively removed under acidic conditions, revealing the original hydroxyl groups for further reactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,5-dihydroxybenzoate: Lacks the tert-butoxycarbonyl protecting groups.
Methyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate: Similar structure but with a methyl ester instead of an ethyl ester.
tert-Butyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate: Contains a tert-butyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its dual tert-butoxycarbonyl protecting groups, which provide enhanced stability and selectivity during synthetic processes. This makes it particularly valuable in complex organic syntheses where multiple functional groups need to be protected and deprotected in a controlled manner .
Properties
CAS No. |
918402-91-2 |
|---|---|
Molecular Formula |
C19H26O8 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
ethyl 2,5-bis[(2-methylpropan-2-yl)oxycarbonyloxy]benzoate |
InChI |
InChI=1S/C19H26O8/c1-8-23-15(20)13-11-12(24-16(21)26-18(2,3)4)9-10-14(13)25-17(22)27-19(5,6)7/h9-11H,8H2,1-7H3 |
InChI Key |
WBFQDXBLNWQPCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[2-(2-Methoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid](/img/structure/B12613365.png)
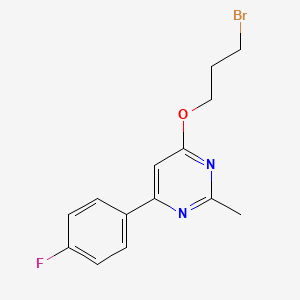

![N-Cyclopropyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B12613386.png)
![[2-(Nonan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol](/img/structure/B12613391.png)


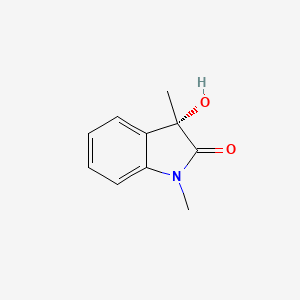
![{11-[(3-Phenylacryloyl)oxy]undecyl}phosphonic acid](/img/structure/B12613429.png)
![6-[5-(3-Bromophenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12613435.png)
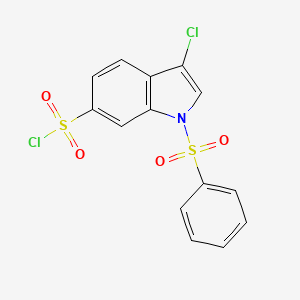
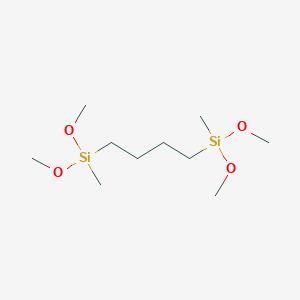
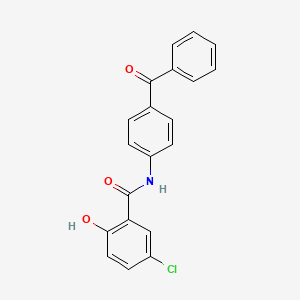
![N~1~,N~2~-Bis[(1R)-2-hydroxy-1-phenylethyl]ethanediamide](/img/structure/B12613461.png)
